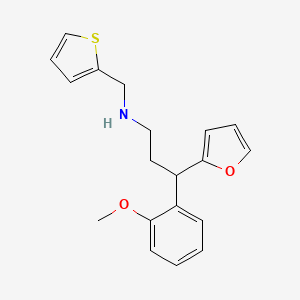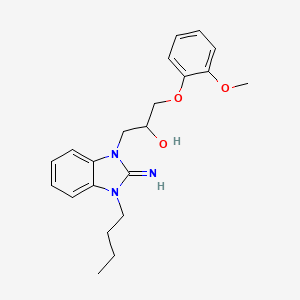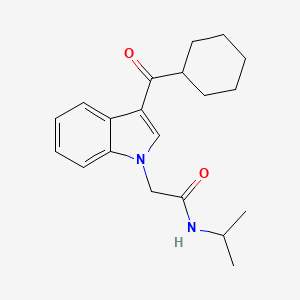![molecular formula C24H22F2N4O4 B11574919 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11574919.png)
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the difluoromethyl group and the methoxyphenyl groups. Common reagents and catalysts used in these reactions include organometallic reagents, halogenating agents, and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may use it to develop new drugs or therapeutic agents.
Medicine
In medicine, compounds like this compound are often investigated for their potential to treat various diseases. This may include cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:
- 7-(trifluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(methyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C24H22F2N4O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H22F2N4O4/c1-32-16-7-5-15(6-8-16)18-11-19(22(25)26)30-23(29-18)17(13-28-30)24(31)27-12-14-4-9-20(33-2)21(10-14)34-3/h4-11,13,22H,12H2,1-3H3,(H,27,31) |
InChIキー |
BIUJKIJGILEGND-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1-{4-[(4-chlorophenoxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B11574838.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574840.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11574843.png)

![(2E)-2-cyano-N-(4-methylphenyl)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11574853.png)

![(2Z)-6-(4-chlorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11574860.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11574863.png)
![Ethyl 2-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11574887.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11574901.png)
![1-(3-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574912.png)
![(5Z)-2-[4-(hexyloxy)phenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574914.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B11574921.png)
